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Executive Summary
Branaplam (LMI070) is an orally bioavailable, brain-penetrant small molecule that modulates

messenger RNA (mRNA) splicing. Initially developed for the treatment of Spinal Muscular

Atrophy (SMA), it was repurposed for Huntington's Disease (HD) following the discovery of its

ability to lower huntingtin (HTT) protein levels. The core mechanism of action in the context of

HD involves the targeted inclusion of a cryptic pseudoexon within the HTT pre-mRNA. This

event introduces a premature termination codon, leading to the degradation of the HTT mRNA

transcript and a subsequent reduction in the synthesis of both wild-type and mutant huntingtin

proteins. While preclinical studies demonstrated promising dose-dependent lowering of HTT,

the Phase IIb VIBRANT-HD clinical trial was terminated due to safety concerns, specifically the

emergence of peripheral neuropathy in participants. This guide provides a detailed technical

overview of branaplam's mechanism of action, summarizing key quantitative data and

experimental methodologies.

Core Mechanism of Action: Splicing Modulation of
HTT Pre-mRNA
Branaplam's primary mode of action in Huntington's Disease is the modulation of alternative

splicing of the HTT pre-mRNA.[1][2] It promotes the inclusion of a previously unannotated, 115-

base-pair cryptic exon, sometimes referred to as a "pseudoexon," located within intron 49 of
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the HTT gene.[3][4][5] This inclusion is not a correction of a disease-specific splicing defect but

rather the induction of a novel splicing event.

The molecular mechanism involves branaplam stabilizing the interaction between the U1 small

nuclear ribonucleoprotein (snRNP) and a weak 5' splice site on the HTT pre-mRNA.[1][3] This

enhanced recognition of a suboptimal splice site leads to the inclusion of the pseudoexon into

the mature HTT mRNA transcript.

The inclusion of this pseudoexon introduces a frameshift in the coding sequence, which in turn

generates premature termination codons.[4] The presence of these premature stop codons

flags the aberrant mRNA for degradation through the nonsense-mediated decay (NMD)

pathway.[5] The ultimate result is a reduction in the levels of both total HTT (tHTT) and mutant

HTT (mHTT) protein.[1][3]
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Caption: Branaplam's mechanism of action on HTT pre-mRNA splicing.
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Quantitative Data Summary
Branaplam has been shown to reduce HTT levels in a dose-dependent manner across various

preclinical models. The VIBRANT-HD trial provided the first clinical data in an HD population

before its discontinuation.

Table 1: In Vitro Efficacy of Branaplam
Cell Type Endpoint IC50 / EC50

mHTT
Reduction

Reference

HD Patient

Fibroblasts
mHTT Protein < 10 nM Dose-dependent [1]

HD Patient iPSC-

derived Cortical

Neurons

mHTT Protein < 10 nM Dose-dependent [1]

SH-SY5Y

Neuroblastoma

Cells

HTT mRNA Not specified
Significant

downregulation
[4]

Table 2: In Vivo Efficacy of Branaplam
Animal Model Dosing

Brain mHTT
Reduction

Reference

BACHD Mouse Model Oral administration Dose-dependent [3]

Table 3: VIBRANT-HD Phase IIb Clinical Trial Data
(Terminated)
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Parameter
Branaplam-
treated Group

Placebo Group Timepoint Reference

CSF mHTT

Reduction
Up to 26.6% Not reported 17 weeks [6]

Serum

Neurofilament

Light Chain (NfL)

Increased Not reported From 9 weeks [6]

Ventricular

Volume Increase

(MRI)

Up to 9.5% 1.6% 17 weeks [6]

Note: The VIBRANT-HD trial was terminated due to safety concerns, and the data should be

interpreted in that context.[7]

Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate

branaplam's mode of action and efficacy.

iPSC-derived Cortical Neuron Culture and Treatment
Cell Lines: Induced pluripotent stem cells (iPSCs) derived from Huntington's Disease

patients and healthy controls were used.[1]

Differentiation Protocol: iPSCs were differentiated into cortical neurons using established

protocols. This typically involves dual SMAD inhibition to induce neural fate, followed by

culture in neuron-specific media containing neurotrophic factors (e.g., BDNF, GDNF) to

promote maturation.

Branaplam Treatment: Differentiated neurons were treated with varying concentrations of

branaplam (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration

(e.g., 72 hours).[8]

Endpoint Analysis: Following treatment, cells were harvested for protein and RNA analysis.
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Caption: Workflow for iPSC-derived neuron experiments.

HTT Protein Quantification (Meso Scale Discovery
Assay)
The Meso Scale Discovery (MSD) platform is a highly sensitive electrochemiluminescence-

based immunoassay used for quantifying total and mutant HTT levels.[9][10]

Principle: This sandwich immunoassay utilizes a pair of antibodies that bind to different

epitopes on the HTT protein.

Plate Coating: MSD plates are coated with a capture antibody specific for HTT.

Sample Incubation: Cell lysates or cerebrospinal fluid (CSF) samples are added to the wells

and incubated to allow the HTT protein to bind to the capture antibody.

Detection Antibody: A detection antibody, labeled with an electrochemiluminescent SULFO-

TAG™, is added. This antibody can be specific for mutant HTT (e.g., recognizing the

polyglutamine tract) or for total HTT.

Signal Generation: After washing away unbound antibodies, a voltage is applied to the plate,

causing the SULFO-TAG™ to emit light. The intensity of the emitted light is proportional to

the amount of HTT protein in the sample.

Data Analysis: HTT concentrations are determined by comparing the signal from unknown

samples to a standard curve generated from recombinant HTT protein.

RNA Sequencing and Splicing Analysis
RNA Extraction: Total RNA was extracted from branaplam-treated and control cells using

standard commercial kits.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b560654?utm_src=pdf-body-img
https://www.researchgate.net/publication/332001472_Meso_scale_discovery-based_assays_for_the_detection_of_aggregated_huntingtin
https://pubmed.ncbi.nlm.nih.gov/30913220/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Library Preparation: RNA-seq libraries were prepared to deplete ribosomal RNA and then

sequenced on a high-throughput sequencing platform.

Data Analysis: Sequencing reads were aligned to the human reference genome.

Bioinformatic tools were used to quantify gene expression and identify alternative splicing

events, such as exon skipping and inclusion.[4][11] This analysis identified the novel

pseudoexon in the HTT transcript that is induced by branaplam.[4]

Off-Target Effects and Clinical Discontinuation
While branaplam effectively lowers HTT levels, its development for HD was halted due to

safety concerns.[7] The VIBRANT-HD trial revealed that participants receiving branaplam
experienced signs and symptoms of peripheral neuropathy.[7][12] This was supported by

clinical observations, changes in nerve conduction studies, and an increase in serum

neurofilament light chain (NfL), a biomarker of neuronal damage.[6][7]

Transcriptome-wide analyses have shown that while branaplam is relatively selective, it does

modulate the splicing of other genes besides HTT.[11][13] At higher concentrations, these off-

target effects become more pronounced.[14] Recent studies suggest that the observed

neurotoxicity may be linked to the activation of the p53 pathway and subsequent nucleolar

stress in motor neurons.[8] These findings highlight the narrow therapeutic window for this

class of splicing modulators and the critical importance of comprehensive toxicological

screening.

Conclusion
Branaplam represents a novel and potent mechanism for lowering the production of the

huntingtin protein by modulating the splicing of its pre-mRNA. Its ability to induce the inclusion

of a pseudoexon, leading to mRNA degradation, is a clear and well-documented mode of

action. However, the clinical development of branaplam for Huntington's Disease was

ultimately unsuccessful due to the emergence of peripheral neuropathy, underscoring the

challenges of translating splicing modulation therapies for neurodegenerative diseases. The

insights gained from the study of branaplam, particularly regarding its off-target effects and the

mechanisms of its toxicity, provide valuable lessons for the future development of safer and

more specific splicing modulators for Huntington's Disease and other genetic disorders.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/figure/Branaplam-enhances-inclusion-of-a-pseudoexon-in-human-HTT-a-Washout-study-Identification_fig2_358981401
https://pubmed.ncbi.nlm.nih.gov/37026480/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.researchgate.net/figure/Branaplam-enhances-inclusion-of-a-pseudoexon-in-human-HTT-a-Washout-study-Identification_fig2_358981401
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://hdsa.org/wp-content/uploads/2022/12/Novartis-VIBRANT-HD-Community-Letter-FINAL-PDF.pdf
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://hdsa.org/wp-content/uploads/2022/12/Novartis-VIBRANT-HD-Community-Letter-FINAL-PDF.pdf
https://www.novartis.com/news/branaplam-vibrant-hd-study-update
https://discovery.ucl.ac.uk/id/eprint/10189455/1/Huntingtons%20Disease%20Clinical%20Trials%20Update%20February%202024.pdf
https://hdsa.org/wp-content/uploads/2022/12/Novartis-VIBRANT-HD-Community-Letter-FINAL-PDF.pdf
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37026480/
https://academic.oup.com/nar/article/51/12/5948/7110763
https://medicineinnovates.com/splicing-modulating-molecules-perturb-entire-transcriptome-implications-developing-next-generation-therapies-spinal-muscular-atrophy/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12059699/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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